

The Biological Versatility of 2-Bromo-3-methylbenzofuran Derivatives: A Technical

Guide

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Compound of Interest

Compound Name: 2-Bromo-3-methylbenzofuran

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The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active natural products and synthetic compounds. Among the vast library of benzofuran derivatives, those bearing a 2-bromo-3-methyl substitution pattern have emerged as a class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of **2-bromo-3-methylbenzofuran** derivatives, focusing on their anticancer, antimicrobial, antifungal, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms to facilitate further research and drug development efforts in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted benzofurans, including those with bromo and methyl functionalities, have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of a bromine atom, in particular, has been shown to enhance the anticancer potential of these compounds.[1][2] The mechanism of action often involves the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.



Quantitative Anticancer Data

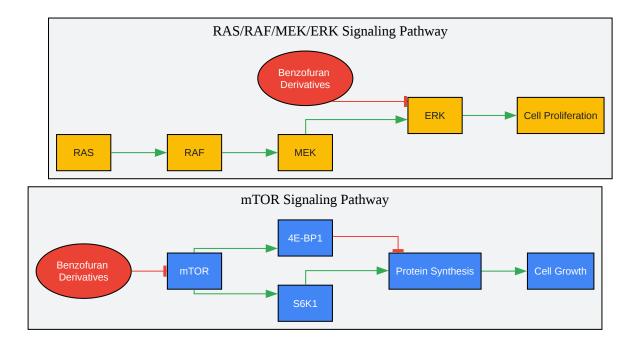
The following table summarizes the in vitro cytotoxic activity of selected bromo-substituted benzofuran derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivati ve | Cancer Cell Line | IC50 (μM) | Reference |
|--|------------------|--------------------|-----------|
| 1,1'-[3- (bromomethyl)-5,6- dimethoxy-1- benzofuran-2,7- diyl]diethanone | K562 (Leukemia) | 5.0 | [3] |
| HL-60 (Leukemia) | 0.1 | [3] | |
| Methyl 6- (dibromoacetyl)-5- methoxy-2-methyl-1- benzofuran-3- carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [1] |
| A549 (Lung) | 3.5 ± 0.6 | [1] | |
| SW620 (Colon) | 10.8 ± 0.9 | [1] | |
| 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide | A549 (Lung) | Data not specified | [4] |

Anticancer Signaling Pathways

The anticancer activity of benzofuran derivatives is often attributed to their ability to interfere with key signaling cascades within cancer cells. Two prominent pathways implicated are the mTOR and RAS/RAF/MEK/ERK pathways.





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Anticancer mechanisms of benzofuran derivatives.

Antimicrobial and Antifungal Activity

2-Bromo-3-methylbenzofuran derivatives and their analogues have demonstrated promising activity against a range of bacterial and fungal pathogens. The presence of the benzofuran core, often in combination with halogen and other substituents, contributes to their ability to inhibit microbial growth.

Quantitative Antimicrobial and Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzofuran derivatives against various microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.



| Compound/Derivati ve | Microorganism | MIC (μg/mL) | Reference |
|--|---------------------------|---------------|-----------|
| Aza-benzofuran derivative (Compound 1) | Salmonella typhimurium | 12.5 | [5] |
| Escherichia coli | 25 | [5] | |
| Staphylococcus aureus | 12.5 | [5] | _ |
| Oxa-benzofuran derivative (Compound 6) | Penicillium italicum | 12.5 | [5] |
| Colletotrichum musae | 12.5–25 | [5] | |
| Halogenated 3- benzofurancarboxylic acid derivative (Compound VI) | Gram-positive bacteria | 50 - 200 | [6] |
| Candida albicans | 100 | [6] | |
| Candida parapsilosis | 100 | [6] | |
| 2- Salicyloylbenzofuran derivative with bromine (Compound 8h) | Gram-positive strains | 0.06–0.12 mM | |
| N-(2-bromo-phenyl)-2- hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | |

Proposed Antimicrobial Mechanism

While the exact mechanisms of antimicrobial and antifungal action for many **2-bromo-3-methylbenzofuran** derivatives are still under investigation, it is hypothesized that their

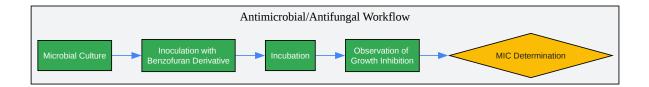




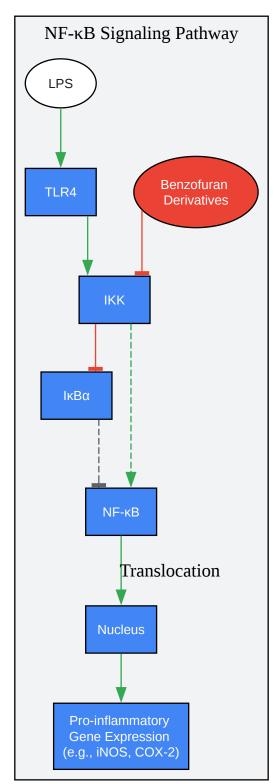


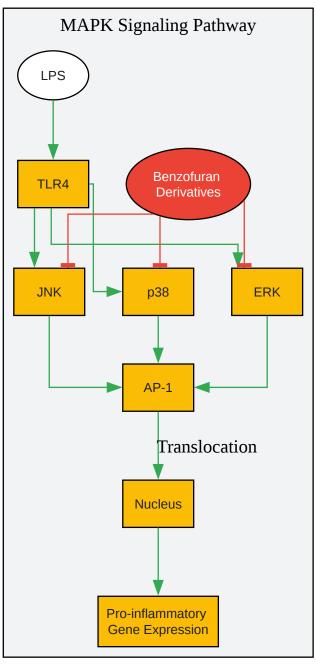
lipophilic nature allows them to penetrate microbial cell membranes, disrupting cellular processes. One proposed mechanism for some antifungal benzofurans involves the mobilization of intracellular calcium, leading to disruption of cellular homeostasis.[7][8]











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